

3-Bromo-4-methylbenzenesulfonamide: A Technical Review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-4-methylbenzenesulfonamide
Cat. No.:	B1289567

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylbenzenesulfonamide is a halogenated aromatic sulfonamide with potential applications in medicinal chemistry and organic synthesis. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The presence of a bromine atom and a methyl group on the phenyl ring offers opportunities for further structural modifications, making it a potentially valuable building block for the development of novel bioactive compounds. This technical guide provides a comprehensive overview of the available literature on **3-Bromo-4-methylbenzenesulfonamide**, focusing on its synthesis, chemical properties, and potential for biological activity.

Chemical and Physical Properties

While specific experimentally determined data for **3-Bromo-4-methylbenzenesulfonamide** is limited in publicly accessible literature, data for closely related isomers and derivatives can provide valuable insights.

Table 1: Physicochemical Data of **3-Bromo-4-methylbenzenesulfonamide** and Related Compounds

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
3-Bromo-4-methylbenzenesulfonamide	210824-69-4	C ₇ H ₈ BrNO ₂ S	250.11	Not available
4-Bromo-3-methylbenzenesulfonamide	879487-75-9	C ₇ H ₈ BrNO ₂ S	250.12	148[1]
3-Bromo-N-methylbenzenesulfonamide	Not Available	C ₇ H ₈ BrNO ₂ S	250.11	62-66
N-Benzyl-3-bromo-4-methylbenzenesulfonamide	850429-67-3	C ₁₄ H ₁₄ BrNO ₂ S	340.24	Not available[2]
3-Bromo-4-(hydroxymethyl)benezenesulfonamide	1645275-35-9	C ₇ H ₈ BrNO ₃ S	266.11	Not available[3]

Synthesis

A detailed, peer-reviewed synthesis protocol for **3-Bromo-4-methylbenzenesulfonamide** is not readily available in the current literature. However, based on standard organic chemistry principles and synthesis routes for analogous compounds, a plausible synthetic pathway can be proposed. The most likely approach involves a two-step process starting from 1-bromo-2-methylbenzene (o-bromotoluene).

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **3-Bromo-4-methylbenzenesulfonamide**.

Experimental Protocols

While a specific protocol for the target molecule is unavailable, the following general procedures for the key reaction steps are commonly employed for the synthesis of arylsulfonamides.

Step 1: Chlorosulfonation of 1-Bromo-2-methylbenzene

This reaction introduces the sulfonyl chloride group onto the aromatic ring. The directing effects of the bromo and methyl substituents would likely favor the formation of 3-Bromo-4-methylbenzenesulfonyl chloride.

- Reagents: 1-Bromo-2-methylbenzene, Chlorosulfonic acid.
- Procedure: 1-Bromo-2-methylbenzene is slowly added to an excess of cooled (0-5 °C) chlorosulfonic acid with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period to ensure complete reaction. The mixture is subsequently quenched by carefully pouring it onto crushed ice. The precipitated sulfonyl chloride can then be filtered, washed with cold water, and dried.

Step 2: Amination of 3-Bromo-4-methylbenzenesulfonyl chloride

The sulfonyl chloride is then converted to the corresponding sulfonamide by reaction with an amine source.

- Reagents: 3-Bromo-4-methylbenzenesulfonyl chloride, Ammonium hydroxide or aqueous ammonia.
- Procedure: The crude 3-Bromo-4-methylbenzenesulfonyl chloride is dissolved in a suitable solvent (e.g., acetone, THF). Concentrated ammonium hydroxide is then added portion-wise, and the mixture is stirred. The reaction is often exothermic and may require cooling. After the reaction is complete, the product can be precipitated by adding the reaction mixture to a large volume of water. The solid **3-Bromo-4-methylbenzenesulfonamide** is then collected.

by filtration, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Spectral Characterization

Specific spectral data for **3-Bromo-4-methylbenzenesulfonamide** is not available in the reviewed literature. However, the expected spectral characteristics can be inferred from the analysis of similar compounds.

Expected ^1H NMR (Proton Nuclear Magnetic Resonance) Data:

- Aromatic Protons: Three protons in the aromatic region, likely exhibiting complex splitting patterns (doublets and doublet of doublets) due to their ortho and meta couplings.
- Methyl Protons: A singlet in the aliphatic region (around 2.0-2.5 ppm) corresponding to the methyl group protons.
- Sulfonamide Protons: A broad singlet corresponding to the two protons of the $-\text{SO}_2\text{NH}_2$ group. The chemical shift of these protons can be variable and may depend on the solvent and concentration.

Expected ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

- Six distinct signals in the aromatic region corresponding to the carbon atoms of the benzene ring. The chemical shifts will be influenced by the bromo, methyl, and sulfonamide substituents.
- One signal in the aliphatic region for the methyl carbon.

Expected IR (Infrared) Spectroscopy Data:

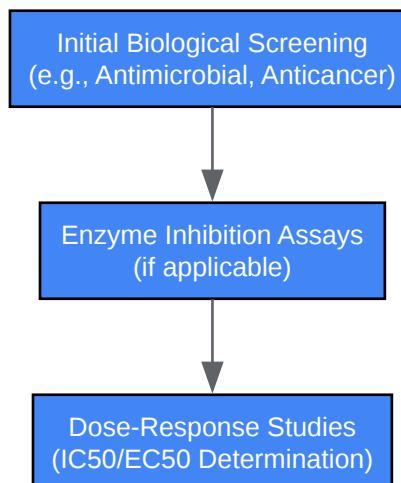
- N-H Stretching: Two bands in the region of $3200\text{-}3400\text{ cm}^{-1}$ corresponding to the symmetric and asymmetric stretching vibrations of the primary sulfonamide group.
- S=O Stretching: Two strong absorption bands around $1330\text{-}1370\text{ cm}^{-1}$ (asymmetric) and $1140\text{-}1180\text{ cm}^{-1}$ (symmetric) characteristic of the sulfonyl group.
- C-H Stretching: Bands corresponding to aromatic and aliphatic C-H stretching.

- C=C Stretching: Aromatic ring skeletal vibrations.

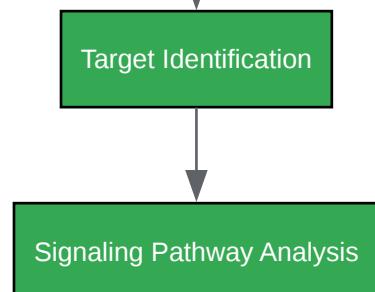
Expected Mass Spectrometry (MS) Data:

- The mass spectrum should show a molecular ion peak (M^+) and a characteristic $M+2$ peak of nearly equal intensity due to the presence of the bromine atom (isotopes ^{79}Br and ^{81}Br).

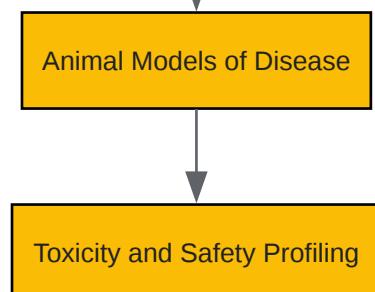
Biological Activity and Signaling Pathways


There is currently no published research detailing the biological activity, mechanism of action, or any associated signaling pathways for **3-Bromo-4-methylbenzenesulfonamide**. However, the broader class of benzenesulfonamide derivatives is known to exhibit a wide range of pharmacological activities.^{[4][5]} This suggests that **3-Bromo-4-methylbenzenesulfonamide** could be a candidate for biological screening in various assays. The functional groups present offer potential interaction points with biological targets.^[3]

Potential Areas for Investigation:


- Antimicrobial Activity: Sulfonamides are classic antibacterial agents.
- Enzyme Inhibition: The sulfonamide moiety is a known zinc-binding group and can inhibit metalloenzymes.
- Anticancer Activity: Many benzenesulfonamide derivatives have shown promise as anticancer agents.

Workflow for Biological Evaluation


In Vitro Studies

Mechanism of Action Studies

In Vivo Studies

[Click to download full resolution via product page](#)

Caption: A general workflow for the biological evaluation of a novel compound.

Conclusion

3-Bromo-4-methylbenzenesulfonamide is a readily synthesizable compound with potential for further development in medicinal chemistry and as a building block in organic synthesis. While specific experimental data for this compound is scarce in the public domain, its structural similarity to other biologically active benzenesulfonamides suggests that it warrants further investigation. Future research should focus on the development and publication of a detailed synthetic protocol, full spectral characterization, and a comprehensive evaluation of its biological activities to unlock its full potential. Researchers interested in this molecule are encouraged to perform these studies to fill the existing knowledge gap.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-3-methylbenzenesulfonamide | 879487-75-9 [sigmaaldrich.com]
- 2. N-benzyl-3-bromo-4-methylbenzenesulfonamide | C14H14BrNO2S | CID 7213295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-4-(hydroxymethyl)benzenesulfonamide | AxisPharm [axispharm.com]
- 4. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Bromo-4-methylbenzenesulfonamide: A Technical Review]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1289567#3-bromo-4-methylbenzenesulfonamide-literature-review>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com